molecular formula C18H25N3O4 B4998090 1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine

1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine

Cat. No. B4998090
M. Wt: 347.4 g/mol
InChI Key: MJHLWSCEZYHYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine, commonly known as NBMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMD is a benzodioxolylpiperidine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of NBMD is not fully understood. However, it has been suggested that NBMD acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, NBMD may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NBMD has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, NBMD has been reported to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of NBMD in lab experiments is its potential therapeutic applications. NBMD has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one of the limitations of NBMD is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for NBMD research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, NBMD could be further investigated for its anti-inflammatory and anti-cancer properties. Another future direction is the development of more efficient synthesis methods to improve the yield and purity of NBMD. Finally, the potential side effects and toxicity of NBMD should be further studied to ensure its safety for human use.
Conclusion
In conclusion, NBMD is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of NBMD as a therapeutic agent.

Synthesis Methods

NBMD has been synthesized through various methods, including the reaction of 1,4'-bipiperidine with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,4'-bipiperidine with 6-nitro-1,3-benzodioxole-5-carboxylic acid followed by reduction. The purity and yield of NBMD can be improved through recrystallization.

Scientific Research Applications

NBMD has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. NBMD has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, NBMD has been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c22-21(23)16-11-18-17(24-13-25-18)10-14(16)12-19-8-4-15(5-9-19)20-6-2-1-3-7-20/h10-11,15H,1-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHLWSCEZYHYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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